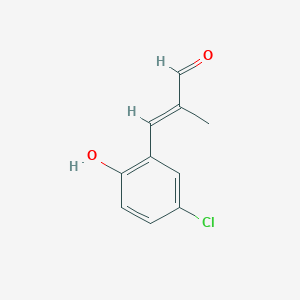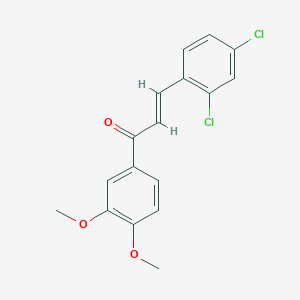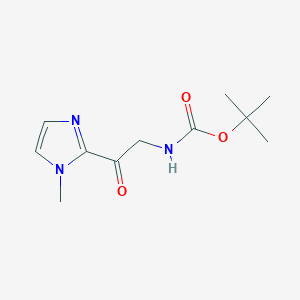![molecular formula C12H17N3O2 B6326946 1-[(3-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016703-63-1](/img/structure/B6326946.png)
1-[(3-Nitrophenyl)methyl]-1,4-diazepane
Descripción general
Descripción
1-(3-Nitrophenyl)methyl-1,4-diazepane is an organic chemical compound with the molecular formula C10H14N2O2. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-[(3-Nitrophenyl)methyl]-1,4-diazepane might also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that can be used in various laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be used in a wide variety of reactions. However, it is not particularly stable and can decompose under certain conditions.
Direcciones Futuras
1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that has been used in various scientific research applications. However, there is still much to be explored regarding its potential uses. Future research should focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. Additionally, further research should be conducted to explore the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential toxicity of this compound, as well as its potential environmental impacts.
Métodos De Síntesis
1-(3-Nitrophenyl)methyl-1,4-diazepane can be synthesized in a two-step reaction. The first step involves the reaction of 3-nitrobenzaldehyde and 1,4-dioxane in the presence of a base. The second step involves the reaction of the resulting product with ethyl bromide in the presence of a base. The final product is a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-4-1-3-11(9-12)10-14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWDSCMVHVXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219151 | |
| Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)methyl]-1,4-diazepane | |
CAS RN |
1016703-63-1 | |
| Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016703-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)







